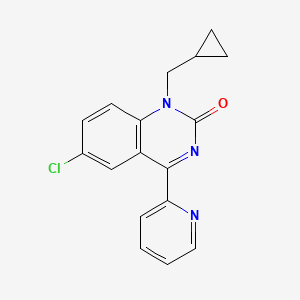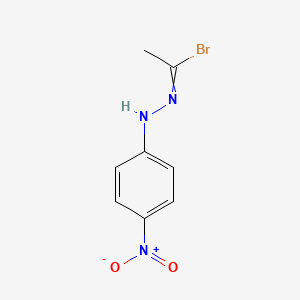
N-(4-Nitrophenyl)ethanehydrazonoyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Nitrophenyl)ethanehydrazonoyl bromide is a chemical compound that belongs to the class of hydrazonoyl halides. These compounds are characterized by the functional group –C(X):NNH– and have gained significant attention due to their wide range of biological properties, including antimicrobial, fungicidal, and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(4-Nitrophenyl)ethanehydrazonoyl bromide can be synthesized through the bromination of propionaldehyde-4-nitrophenylhydrazone. This is followed by the reaction of the produced N-(4-nitrophenyl)propionohydrazonoyl bromide with acetylacetone in the presence of sodium ethoxide . Another method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high yield and purity through optimized reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Nitrophenyl)ethanehydrazonoyl bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: It participates in nucleophilic substitution reactions, forming various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and hydrazine are frequently used.
Substitution: Reagents like sodium ethoxide and triethylamine are commonly employed.
Major Products Formed
The major products formed from these reactions include various thiadiazole derivatives, which have been evaluated for their antimicrobial activity .
Wissenschaftliche Forschungsanwendungen
N-(4-Nitrophenyl)ethanehydrazonoyl bromide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of 1,3,4-thiadiazole derivatives.
Biology: The compound and its derivatives have shown significant antimicrobial activity against bacteria like E. coli and fungi like C.
Wirkmechanismus
The mechanism of action of N-(4-Nitrophenyl)ethanehydrazonoyl bromide involves its interaction with microbial cell components, leading to the disruption of cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules in microbes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Nitrophenyl)acetohydrazonoyl chloride
- N-(4-Nitrophenyl)propionohydrazonoyl bromide
- N-(4-Nitrophenyl)benzohydrazonoyl chloride
Uniqueness
N-(4-Nitrophenyl)ethanehydrazonoyl bromide is unique due to its specific functional group and its ability to form a wide range of derivatives with significant antimicrobial properties.
Eigenschaften
CAS-Nummer |
38562-65-1 |
|---|---|
Molekularformel |
C8H8BrN3O2 |
Molekulargewicht |
258.07 g/mol |
IUPAC-Name |
N-(4-nitrophenyl)ethanehydrazonoyl bromide |
InChI |
InChI=1S/C8H8BrN3O2/c1-6(9)10-11-7-2-4-8(5-3-7)12(13)14/h2-5,11H,1H3 |
InChI-Schlüssel |
YLJLGXZPXFDLTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


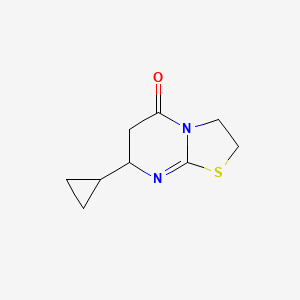
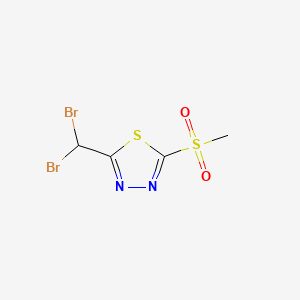

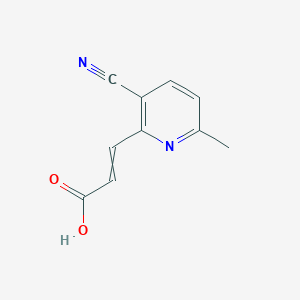

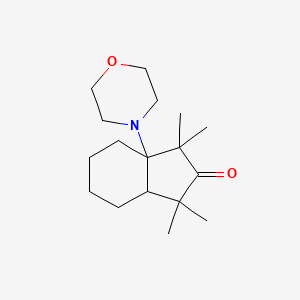
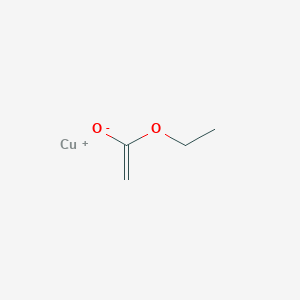
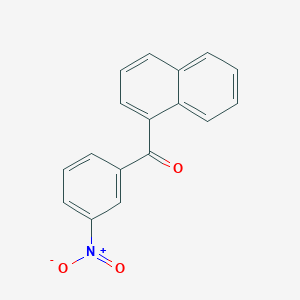


![7-Butyl-4,6-dimethyl-1,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14677838.png)

